![molecular formula C35H32N6O4 B14093269 3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14093269.png)

3-{2-[4-(3-{4-[(2-Methyl-1H-imidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl}-3-oxo-1-phenylprop-1-en-1-yl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

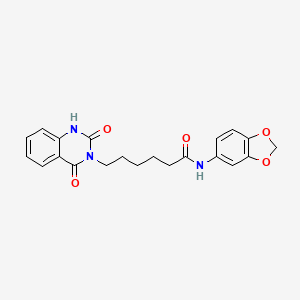

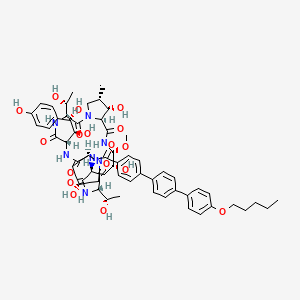

Dersalazine is a small molecule compound investigated for its potential use in treating inflammatory bowel disease. It is a new chemical entity formed by combining a potent platelet-activating factor antagonist (UR-12715) with 5-aminosalicylic acid through an azo bond . This combination aims to leverage the anti-inflammatory properties of both components to provide a therapeutic alternative for conditions like ulcerative colitis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dersalazine is synthesized by forming an azo bond between UR-12715 and 5-aminosalicylic acid. The specific reaction conditions for this synthesis are not widely detailed in the literature, but it typically involves diazotization of the amine group followed by coupling with the aromatic compound .

Industrial Production Methods: Industrial production methods for Dersalazine are not extensively documented. the general approach would involve large-scale synthesis using the same principles as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: Dersalazine undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Reduction: This reaction can break the azo bond, separating the compound into its constituent parts.

Substitution: This reaction can replace functional groups on the molecule, potentially creating derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium dithionite and zinc in acetic acid.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed:

Oxidation: Products may include oxidized derivatives of Dersalazine.

Reduction: Products include UR-12715 and 5-aminosalicylic acid.

Substitution: Products include various substituted derivatives of Dersalazine.

Wissenschaftliche Forschungsanwendungen

Dersalazine has been extensively studied for its anti-inflammatory properties, particularly in the context of inflammatory bowel disease. It has shown efficacy in reducing inflammation in experimental models of colitis in rodents . The compound works by down-regulating the production of pro-inflammatory cytokines such as interleukin-17, tumor necrosis factor, and interleukin-1 beta . This makes it a promising candidate for treating conditions characterized by chronic inflammation .

Wirkmechanismus

Dersalazine exerts its effects primarily through its action as a platelet-activating factor antagonist. This mechanism involves inhibiting the platelet-activating factor receptor, which plays a crucial role in the inflammatory response . Additionally, the 5-aminosalicylic acid component contributes to its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines . The combined action of these two mechanisms results in a significant reduction in inflammation .

Vergleich Mit ähnlichen Verbindungen

Mesalazine (5-aminosalicylic acid): Used for treating inflammatory bowel disease, but lacks the platelet-activating factor antagonist component.

Uniqueness of Dersalazine: Dersalazine is unique in that it combines the anti-inflammatory properties of 5-aminosalicylic acid with the platelet-activating factor antagonist properties of UR-12715. This dual mechanism of action provides a more comprehensive approach to reducing inflammation compared to similar compounds .

Eigenschaften

Molekularformel |

C35H32N6O4 |

|---|---|

Molekulargewicht |

600.7 g/mol |

IUPAC-Name |

2-hydroxy-5-[[4-[3-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-oxo-1-phenylprop-1-enyl]phenyl]diazenyl]benzoic acid |

InChI |

InChI=1S/C35H32N6O4/c1-23-37-31-21-36-16-13-32(31)41(23)22-24-14-17-40(18-15-24)34(43)20-29(25-5-3-2-4-6-25)26-7-9-27(10-8-26)38-39-28-11-12-33(42)30(19-28)35(44)45/h2-13,16,19-21,24,42H,14-15,17-18,22H2,1H3,(H,44,45) |

InChI-Schlüssel |

AYEAMZDTWLXZIJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC2=C(N1CC3CCN(CC3)C(=O)C=C(C4=CC=CC=C4)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)C=CN=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093197.png)

![2-(3-hydroxypropyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14093201.png)

![1-(2-((4-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14093214.png)

![ethyl 4-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)benzoate](/img/structure/B14093218.png)

![8-(3-chloro-2-methylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093221.png)

![2-chloro-5-fluoro-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14093231.png)

![5-(2-hydroxyphenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14093249.png)